molecular formula C10H11FO2S B1296262 Ethyl 2-(4-fluorophenylthio)acetate CAS No. 78066-05-4

Ethyl 2-(4-fluorophenylthio)acetate

Cat. No.: B1296262
CAS No.: 78066-05-4
M. Wt: 214.26 g/mol
InChI Key: PYQLHKPECXGPEV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenylthio)acetate is a chemical compound offered for research and development purposes. It is part of a class of organic compounds featuring an ester-linked acetate group and a fluorophenylthio moiety. Such structures are of significant interest in organic synthesis, particularly as building blocks for the construction of more complex molecules in medicinal chemistry and materials science. Compounds with fluorine and sulfur-containing groups are frequently explored for their potential biological activities and physical properties. Researchers utilize these types of reagents in various applications, including the development of pharmaceutical intermediates, corrosion inhibitors for industrial applications, and as potential ligands or precursors in catalytic systems. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. For specific data on this compound's applications, researchers are advised to consult specialized scientific literature. Specific details regarding the mechanism of action, solubility, and optimal storage conditions for this compound should be reviewed from the available safety data sheet (SDS) and certificate of analysis (CoA).

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQLHKPECXGPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40999303
Record name Ethyl [(4-fluorophenyl)sulfanyl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78066-05-4
Record name NSC115077
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [(4-fluorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Transformations and Applications in Complex Molecule Assembly

Utility as a Key Intermediate in Pharmaceutical Compound Synthesis

The strategic placement of reactive functional groups allows Ethyl 2-(4-fluorophenylthio)acetate and its parent acid, 2-(4-fluorophenylthio)acetic acid, to serve as crucial precursors in the synthesis of high-value pharmaceutical agents.

Precursor Role in Bicalutamide and its Analogues Elaboration

Ethyl 2-(4-fluorophenylthio)acetate is structurally related to key intermediates in the synthesis of Bicalutamide, a non-steroidal antiandrogen medication used in the treatment of prostate cancer. The core of this synthesis involves creating an amide bond and subsequent oxidation of the thioether.

An improved synthetic procedure for Bicalutamide involves the acylation of the hydroxyl group of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid to give a 2-acyloxy intermediate. This intermediate facilitates the subsequent formation of an N-[4-cyano-3-(trifluoromethyl)phenyl-]-3-[4-fluorophenylthio]-2-acyloxy-2-methyl-propionamide intermediate. The final steps involve hydrolysis of the acyl group to reveal the hydroxyl moiety, followed by oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone.

The synthesis of Bicalutamide analogues often starts from anilines which are reacted with methacryloyl chloride. The resulting phenylacrylamides then undergo a Michael addition with a substituted thiol, such as 4-fluorothiophenol (B130044), to introduce the characteristic thioether linkage. The sulfide (B99878) analogues can be further oxidized to their sulfone counterparts using agents like m-chloroperbenzoic acid (mCPBA). Research into Bicalutamide analogues has shown that modifications to the thioether-linked aromatic ring and the linker region can significantly impact antiproliferative activity against various prostate cancer cell lines.

Table 1: Key Synthetic Transformations in Bicalutamide Synthesis

Step Reactants Key Transformation Product
Acylation 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid, Acetic anhydride Acylation of the tertiary alcohol 2-acetoxy-2-methyl-3-(4-flurophenylthio) propionic acid
Amidation 2-acyloxy-2-methyl-3-(4-fluorophenylthio) propionic acid, 4-cyano-3-(trifluoromethyl)aniline Amide bond formation N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-acyloxy-2-methyl-propionamide
Hydrolysis N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-acyloxy-2-methyl-propionamide Removal of the acyl protecting group N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide

| Oxidation | N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide, m-CPBA | Oxidation of thioether to sulfoxide/sulfone | Bicalutamide |

Integration into Heterocyclic Ring Systems: Imidazolyl Thiazolidinedione Derivatives

A review of the provided literature does not indicate specific examples of Ethyl 2-(4-fluorophenylthio)acetate being directly utilized as a precursor for the synthesis of imidazolyl thiazolidinedione derivatives. The synthesis of thiazolidinedione derivatives typically involves methods like the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with various aldehydes or alkylation at the N-3 position.

Applications in the Synthesis of Pyridyl-Containing Pyrazole (B372694) Oxime Ether Scaffolds

Based on the available search results, there are no direct synthetic routes described that employ Ethyl 2-(4-fluorophenylthio)acetate for the elaboration of pyridyl-containing pyrazole oxime ether scaffolds.

Pathways to N-Thiomethyl Benzoimidazoles via Related Intermediates

The searched literature does not provide specific pathways for the synthesis of N-thiomethyl benzoimidazoles originating from Ethyl 2-(4-fluorophenylthio)acetate or its immediate derivatives. Syntheses of related benzothiazole (B30560) derivatives have been reported starting from 2-mercaptobenzothiazole (B37678) and ethyl chloroacetate (B1199739) to form ethyl-2-(benzothiazolylthio)acetate.

Reactivity of the Thioether Moiety in Carbon-Heteroatom Bond Formations

The thioether (sulfide) linkage in Ethyl 2-(4-fluorophenylthio)acetate is a key functional group that dictates its reactivity. Thioethers are important in organic synthesis and are often integral parts of active pharmaceutical ingredients (APIs).

The sulfur atom in the thioether is nucleophilic and can participate in various reactions. One of the most significant transformations is oxidation. The thioether can be selectively oxidized to a sulfoxide and further to a sulfone using common oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. This transformation is critical in the synthesis of Bicalutamide and its sulfone analogues, where the oxidation state of the sulfur atom modulates the compound's biological activity.

The formation of the thioether bond itself, often achieved via SN2 or SNAr reactions between a thiolate and an electrophile, is a fundamental carbon-sulfur bond-forming reaction. Thiolates, the conjugate bases of thiols, are excellent nucleophiles.

Exploitation of the Ethyl Ester Functionality for Diversification and Derivatization

The ethyl ester group in Ethyl 2-(4-fluorophenylthio)acetate provides a versatile handle for molecular diversification. Ester functionalities can undergo several key reactions to produce a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-fluorophenylthio)acetic acid. This acid is a common intermediate for forming amides, as seen in the synthesis of Bicalutamide where it is coupled with an aniline (B41778) derivative.

Reduction: Ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. This would convert Ethyl 2-(4-fluorophenylthio)acetate into 2-(4-fluorophenylthio)ethan-1-ol, introducing a new reactive hydroxyl group.

Amidation/Transesterification: The ester can react with amines or other alcohols to form amides or new esters, respectively. This allows for the introduction of a wide range of substituents, which can be used to modulate the physicochemical and pharmacological properties of the molecule.

Derivatization for Analysis: Functional groups like esters are often targeted for chemical derivatization to enhance their detectability in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Table 2: Summary of Functional Group Reactivity

Functional Group Reaction Type Reagents Resulting Functional Group
Thioether Oxidation m-CPBA, H₂O₂ Sulfoxide / Sulfone
Ethyl Ester Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid
Ethyl Ester Reduction LiAlH₄ Primary Alcohol
Ethyl Ester Amidation Amine (R-NH₂) Amide

| Ethyl Ester | Transesterification | Alcohol (R-OH), Acid/Base Catalyst | New Ester |

Electrophilic and Nucleophilic Activation of the Fluorinated Phenyl Ring

The reactivity of the 4-fluorophenyl group in Ethyl 2-(4-fluorophenylthio)acetate is a delicate balance between the activating, ortho-, para-directing thioether group and the deactivating, ortho-, para-directing fluorine atom. This interplay governs the outcomes of both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) , the thioether group (-S-CH₂COOEt) is generally considered an activating group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. This directing effect strongly favors substitution at the positions ortho and para to the sulfur. However, the fluorine atom at the para position is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. Despite also being an ortho-, para-director, its deactivating nature makes electrophilic substitution more challenging compared to non-fluorinated analogues.

Typical electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to proceed at the positions ortho to the thioether group (C2 and C6). The regioselectivity is driven by the powerful directing effect of the sulfur atom. For instance, nitration with nitric acid and sulfuric acid would be expected to yield primarily Ethyl 2-((2-nitro-4-fluorophenyl)thio)acetate. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Ethyl 2-(4-fluorophenylthio)acetate (Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Specific experimental data for this compound was not found in the reviewed literature.)

ReactionReagentsMajor ProductPredicted Regioselectivity
NitrationHNO₃, H₂SO₄Ethyl 2-((2-nitro-4-fluorophenyl)thio)acetateOrtho to thioether
BrominationBr₂, FeBr₃Ethyl 2-((2-bromo-4-fluorophenyl)thio)acetateOrtho to thioether
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 2-((2-acyl-4-fluorophenyl)thio)acetateOrtho to thioether

Nucleophilic aromatic substitution (SNAr) on the fluorinated phenyl ring offers a complementary approach to functionalization. In this case, the fluorine atom can act as a leaving group, particularly when the ring is activated by strongly electron-withdrawing groups. While the thioether itself is not strongly electron-withdrawing, the cumulative electronic effects and the potential for activation at other positions can facilitate SNAr.

For SNAr to occur at the C-F bond, the incoming nucleophile must attack the carbon bearing the fluorine, forming a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The presence of an activating group, such as a nitro group introduced via electrophilic substitution, would significantly enhance the susceptibility of the fluorine atom to displacement by nucleophiles like amines, alkoxides, or thiolates. For example, a precursor like Ethyl 2-((2-nitro-4-fluorophenyl)thio)acetate could readily undergo substitution of the fluorine atom.

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in Ethyl 2-(4-fluorophenylthio)acetate—the aromatic ring, the thioether linkage, and the ester functionality—makes it a candidate for a variety of selective chemical transformations.

Chemo- and Regioselectivity are often achieved through catalyst control, particularly with transition metals like palladium. The thioether moiety can act as a directing group in palladium-catalyzed C-H activation/functionalization reactions. This strategy allows for the selective introduction of new substituents at the ortho position of the phenyl ring, avoiding the need for pre-functionalization. For instance, palladium-catalyzed C-H alkenylation could selectively occur at the C-H bonds ortho to the sulfur atom.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, are also powerful tools for the selective functionalization of the aromatic ring. If the fluorine atom is replaced by a more reactive halide like bromine or iodine, these reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. For example, a derivative like Ethyl 2-((2-bromo-4-fluorophenyl)thio)acetate could be selectively coupled with a boronic acid at the C-Br bond.

Table 2: Potential Chemo-, Regio-, and Stereoselective Transformations of Ethyl 2-(4-fluorophenylthio)acetate Derivatives (Note: This table presents potential transformations based on established methodologies for similar compounds. Specific experimental validation for Ethyl 2-(4-fluorophenylthio)acetate was not found in the reviewed literature.)

Transformation TypeReactionSubstrate DerivativeReagents/CatalystProduct Feature
Regioselective C-H ActivationOrtho-ArylationEthyl 2-(4-fluorophenylthio)acetatePd(OAc)₂, Aryl HalideArylation at C2/C6
Chemoselective Cross-CouplingSuzuki CouplingEthyl 2-((2-bromo-4-fluorophenyl)thio)acetateArB(OH)₂, Pd catalystSelective C-C bond formation at C2
Stereoselective Alkylationα-AlkylationEthyl 2-(4-fluorophenylthio)acetateR-X, Chiral BaseEnantioenriched α-alkylated product

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Key Synthetic Transformations

The synthesis of Ethyl 2-(4-fluorophenylthio)acetate involves two primary transformations: the formation of a thioether bond and the creation of an ester functional group. A prevalent method for its synthesis is the reaction between 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate (B1199739). nih.gov

Thioether Formation via S-Alkylation:

The formation of the thioether linkage typically proceeds through an S-alkylation reaction, which is analogous to the Williamson ether synthesis. libretexts.org This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org

The mechanism involves the following steps:

Deprotonation of the Thiol: A base is used to deprotonate the thiol (R-SH), forming a thiolate anion (R-S). libretexts.org Thiols are generally more acidic than their alcohol counterparts, making this deprotonation feasible with a moderately strong base. masterorganicchemistry.com

Nucleophilic Attack: The resulting thiolate anion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide (in this case, the carbon bonded to the chlorine in ethyl chloroacetate). masterorganicchemistry.com

Displacement of the Leaving Group: The attack occurs from the backside, leading to the displacement of the halide leaving group in a single, concerted step. wikipedia.org This results in the formation of the thioether and a salt byproduct. acsgcipr.org

For the synthesis of Ethyl 2-(4-fluorophenylthio)acetate, 4-fluorothiophenol (B130044) is reacted with ethyl chloroacetate. A base, such as anhydrous potassium carbonate, is often employed in a solvent like dry dimethylformamide (DMF) to facilitate the reaction. nih.gov

Ester Formation via Fischer Esterification:

When the starting material is a carboxylic acid, such as (4-fluorophenylthio)acetic acid, the ester group can be formed through Fischer esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol. byjus.com

The mechanism of Fischer esterification is a multi-step process: masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: An acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: The alcohol (ethanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. numberanalytics.com

Deprotonation: A weak base (like water or the alcohol) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.commasterorganicchemistry.com

This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. byjus.comlibretexts.org

Elucidation of Transient Intermediates in Thioether and Ester Formations (e.g., cationic intermediates)

Transient Intermediates in Thioether Formation:

The key transient intermediate in the S-alkylation reaction for thioether synthesis is the thiolate anion (RS). This species is generated in situ by the deprotonation of the corresponding thiol with a base. libretexts.org Thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom. masterorganicchemistry.com

While the typical S(_N)2 mechanism for primary alkyl halides does not involve cationic intermediates, S(_N)1 pathways can occur with substrates that form stable carbocations, such as benzylic or allylic halides. acsgcipr.org In such cases, a carbocation would be a transient intermediate. However, for the synthesis of Ethyl 2-(4-fluorophenylthio)acetate from ethyl chloroacetate (a primary halide), the S(_N)2 pathway is dominant, and thus, carbocation intermediates are not significantly involved.

Transient Intermediates in Ester Formation (Fischer Esterification):

The Fischer esterification process involves several key transient intermediates:

Protonated Carboxylic Acid (Oxonium Ion): The initial step is the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comnumberanalytics.com This creates a resonance-stabilized oxonium ion, which is a much stronger electrophile than the neutral carboxylic acid. youtube.com

Tetrahedral Intermediate: The nucleophilic attack of the alcohol on the protonated carbonyl carbon leads to the formation of a tetrahedral intermediate . masterorganicchemistry.comorganic-chemistry.org This intermediate has the alcohol moiety and two hydroxyl groups attached to the former carbonyl carbon.

Protonated Ester: After a proton transfer and the elimination of water, a protonated ester is formed. masterorganicchemistry.com This species is a resonance-stabilized cation where the positive charge is delocalized between the carbonyl oxygen and the ester oxygen. cerritos.edu This intermediate is then deprotonated to yield the final ester product.

In some specific cases of related reactions, such as certain intramolecular cycloadditions of ester-tethered compounds, cationic rhodium(I) species have been used as catalysts, which would involve cationic intermediates in the catalytic cycle. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Progress for Related Esters

Kinetics:

The rate of Fischer esterification is influenced by several factors. numberanalytics.com The reaction is known to be relatively slow, and equilibrium may take several hours to be reached under standard conditions. jove.com

Steric Hindrance: The rate of esterification is sensitive to steric hindrance in both the alcohol and the carboxylic acid. jove.com Primary alcohols react the fastest, while tertiary alcohols react much slower and may lead to alkene byproducts. jove.com

Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. numberanalytics.com

Temperature: Higher temperatures generally increase the reaction rate. numberanalytics.com For instance, flow esterification processes can be significantly accelerated at elevated temperatures, with some reactions completing in minutes. oup.comoup.com

For S-alkylation of thiols, the reaction kinetics are also influenced by steric factors. A study on thiol-Michael reactions showed that the basicity of the thiolate anion and steric hindrance can affect the rate-determining step. nsf.gov

Thermodynamics:

Fischer esterification is a reversible reaction with an equilibrium constant that is often close to 1, meaning the reaction does not strongly favor products or reactants from a thermodynamic standpoint. cerritos.edujove.com The reaction is generally considered to be endothermic, meaning it requires an input of heat energy, and thus has a positive enthalpy change ((\Delta)H). brainly.com

To drive the equilibrium towards the formation of the ester, Le Châtelier's principle is applied. libretexts.org This can be achieved in two main ways:

Using an Excess of a Reactant: Typically, the alcohol is used in large excess, often as the solvent, to shift the equilibrium to the product side. masterorganicchemistry.comjove.com

Removing a Product: The removal of water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves, will also drive the reaction to completion. organic-chemistry.orglibretexts.org

Role of Catalysis and Reagent Selectivity in Controlling Reaction Outcomes

Catalysis:

In Thioether Synthesis: The choice of base is crucial in the S-alkylation of thiols. Strong bases like sodium hydride (NaH) are effective for deprotonating thiols to form the highly nucleophilic thiolate anion. masterorganicchemistry.com Milder bases such as potassium carbonate (K(_2)CO(_3)) can also be used, particularly in polar aprotic solvents like DMF. nih.gov In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases. acsgcipr.org

In Ester Synthesis: Fischer esterification is acid-catalyzed. Common catalysts include strong mineral acids like sulfuric acid (H(_2)SO(_4)) and organic acids like p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The catalyst's role is to protonate the carbonyl group, making it a better electrophile for the nucleophilic attack by the alcohol. cerritos.edu Heterogeneous catalysts, such as sulfonic acid-functionalized silica (B1680970), have also been developed, which offer the advantage of easy separation and reuse. oup.com

Reagent Selectivity:

In Thioether Synthesis: The choice of the alkylating agent is important. Primary alkyl halides are preferred as they are most susceptible to S(_N)2 attack. wikipedia.org Secondary and tertiary alkyl halides are more prone to undergo elimination reactions, which would lead to the formation of alkenes as side products. wikipedia.org For the synthesis of unsymmetrical thioethers, methods have been developed that involve the reaction of a more acidic thiol to form a thiosulfonate intermediate, which then couples with a less acidic thiol, allowing for high selectivity. acs.org

In Ester Synthesis: The selectivity in Fischer esterification is generally governed by steric factors. Less sterically hindered alcohols and carboxylic acids will react more readily. jove.com It is possible to selectively esterify an aliphatic carboxylic acid in the presence of an aromatic one, as the latter is generally less reactive under these conditions. oup.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies of Molecular Structure and Electronic Properties

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, we can determine the electron distribution and energy of a molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for determining the ground-state geometry and electronic properties of medium-sized organic molecules.

For compounds analogous to Ethyl 2-(4-fluorophenylthio)acetate, such as ethyl-2-(4-aminophenoxy)acetate, DFT calculations have been successfully employed to determine their three-dimensional structure. researchgate.netmdpi.com These studies often involve geometry optimization to find the most stable conformation of the molecule. For instance, in a study on ethyl-2-(4-aminophenoxy)acetate, DFT calculations were used to refine the molecular structure, which was then compared with experimental data from X-ray crystallography, showing good agreement. researchgate.netmdpi.com

The electronic distribution in a molecule can also be elucidated using DFT. Hirshfeld surface analysis, a technique based on the electron density calculated by DFT, can be used to visualize and quantify intermolecular interactions. researchgate.netmdpi.com For ethyl-2-(4-aminophenoxy)acetate, this analysis revealed the significant contributions of hydrogen bonding and other non-covalent interactions to the crystal packing. researchgate.netmdpi.com Similar analyses for Ethyl 2-(4-fluorophenylthio)acetate would likely highlight the roles of the fluorine atom and the sulfur atom in directing intermolecular interactions.

Table 1: Representative DFT-Calculated Parameters for an Analogous Compound (ethyl-2-(4-aminophenoxy)acetate)

ParameterCalculated ValueReference
H···H interactions52.7% - 54.3% mdpi.com
H···C interactions13.8% - 18.0% mdpi.com
O···H interactions22.2% - 22.3% mdpi.com

This table presents data for a structurally related compound and is intended to be illustrative of the types of insights gained from DFT calculations.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For related compounds, such as certain thiazole (B1198619) derivatives, molecular orbital analysis has been used to predict their reactivity. jddtonline.info In the case of Ethyl 2-(4-fluorophenylthio)acetate, the HOMO is expected to be localized on the sulfur atom and the phenyl ring, making these sites susceptible to electrophilic attack. The LUMO is likely to be centered on the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack. The fluorine atom, being highly electronegative, would influence the electronic properties of the phenyl ring, affecting the energies of the molecular orbitals.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the energy landscape of a chemical reaction, identifying the most likely reaction pathways and the structures of transition states. This is invaluable for understanding reaction mechanisms and predicting reaction rates.

Studies on the synthesis of related compounds, such as ethyl chrysanthemate, have utilized kinetic modeling to understand the reaction process and optimize conditions. nih.gov For reactions involving Ethyl 2-(4-fluorophenylthio)acetate, such as its synthesis or subsequent transformations, reaction pathway modeling could provide detailed mechanistic insights. For instance, in the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, it was determined that the reaction proceeds through a thiolate intermediate. nih.gov Computational modeling could be used to calculate the energies of the reactants, intermediates, transition states, and products to support such experimental findings.

In Silico Design and Virtual Screening of Related Derivatives

In silico methods, particularly molecular docking and virtual screening, are powerful tools in drug discovery and materials science for identifying promising new compounds. jddtonline.inforesearchgate.netnih.govnih.govchemrxiv.org These techniques involve computationally evaluating the binding of a library of molecules to a specific target, such as a protein or enzyme.

While specific virtual screening studies on Ethyl 2-(4-fluorophenylthio)acetate are not widely reported, studies on related thioether and thiazole derivatives demonstrate the utility of this approach. jddtonline.inforesearchgate.net For example, virtual screening of thiazole derivatives has been used to identify potential inhibitors of enzymes involved in the biosynthesis of dTDP-rhamnose in Mycobacterium tuberculosis. jddtonline.info Similarly, derivatives of Ethyl 2-(4-fluorophenylthio)acetate could be designed and virtually screened against various biological targets. The 4-fluorophenylthio group is a common motif in medicinal chemistry, and in silico methods could be used to explore how modifications to the ethyl acetate (B1210297) portion of the molecule affect its binding to different proteins.

Table 2: Example of Virtual Screening Data for Thiazole Derivatives

CompoundAntimicrobial ActivityAntimycobacterial ActivityReference
7cActiveInactive jddtonline.info
7dActiveInactive jddtonline.info
7iActiveActive jddtonline.info
8bInactiveActive jddtonline.info
8eActiveActive jddtonline.info

This table shows a selection of results from a study on related heterocyclic compounds to illustrate the outcome of a virtual screening process.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of processes such as conformational changes, intermolecular interactions, and the effects of solvent.

MD simulations have been used to investigate the solvation structures of aromatic and aliphatic compounds in various solvents. acs.org A study on the solvation of benzene (B151609) and thiophene (B33073) in deep eutectic solvents revealed detailed information about the arrangement of solvent molecules around the solutes. acs.org For Ethyl 2-(4-fluorophenylthio)acetate, MD simulations could be used to understand how it interacts with different solvents. The solvation of the polar ester group and the more nonpolar fluorophenylthio group would be of particular interest, as this would influence its solubility and reactivity in different media.

Furthermore, MD simulations can be used to study the stability of a ligand bound to a protein. nih.govresearchgate.net After an initial docking pose is identified through virtual screening, MD simulations can be run to see if the ligand remains stably bound in the active site, providing a more rigorous assessment of its potential as an inhibitor. nih.gov This approach could be applied to derivatives of Ethyl 2-(4-fluorophenylthio)acetate to refine the results of virtual screening campaigns.

Analytical Methodologies for Research and Development

Advanced Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation of Ethyl 2-(4-fluorophenylthio)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and the substituted phenyl groups. The ethyl moiety would present as a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). The methylene protons adjacent to the sulfur atom (-SCH₂-) would likely appear as a singlet, while the protons on the 4-fluorophenyl ring would exhibit complex multiplet patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon spectrum corroborates the structure by identifying all unique carbon environments. Key signals include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon bonded to sulfur, and the distinct carbons of the aromatic ring, with their chemical shifts influenced by the fluorine and sulfur substituents. nih.gov

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and chemical environment of the fluorine atom on the phenyl ring. acs.org

Predicted NMR Data for Ethyl 2-(4-fluorophenylthio)acetate

NucleusFunctional GroupPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H-CH₂- (Ethyl)~4.2Quartet (q)
¹H-CH₃ (Ethyl)~1.2Triplet (t)
¹H-S-CH₂-~3.6Singlet (s)
¹HAromatic C-H~7.0-7.5Multiplet (m)
¹³CC=O (Ester)~170-
¹³CAromatic C-F~160-165 (with C-F coupling)-
¹³CAromatic C-S~125-130-
¹³CAromatic C-H~115-135 (with C-F coupling)-
¹³C-O-CH₂- (Ethyl)~61-
¹³C-S-CH₂-~35-
¹³C-CH₃ (Ethyl)~14-

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. For Ethyl 2-(4-fluorophenylthio)acetate (Molecular Formula: C₁₀H₁₁FO₂S), the expected monoisotopic mass is approximately 214.05 g/mol . Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ester group (loss of -OC₂H₅) and the thioether linkage. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net

Chromatographic Separations for Purity Profiling and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for isolating Ethyl 2-(4-fluorophenylthio)acetate from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for purity analysis.

A common approach involves reverse-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com A gradient elution using water and acetonitrile (B52724) is typically effective for separating the target compound from impurities. sielc.comresearchgate.net Detection is often achieved using a UV detector, as the phenyl group provides strong chromophoric activity. researchgate.net For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. sielc.com

Column Chromatography is a fundamental technique for purification on a preparative scale.

For a moderately polar compound like Ethyl 2-(4-fluorophenylthio)acetate, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is highly effective. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). amazonaws.comrsc.org The optimal solvent ratio is determined by preliminary analysis using Thin-Layer Chromatography (TLC) to achieve good separation between the product and any byproducts or unreacted starting materials. nih.gov

Typical Chromatographic Conditions for Analysis and Purification

TechniquePurposeStationary PhaseTypical Mobile PhaseDetection Method
HPLCPurity ProfilingReverse-Phase (e.g., C18)Acetonitrile / Water (gradient)UV-Vis, ELSD
Column ChromatographyIsolation & PurificationSilica GelHexane / Ethyl Acetate (B1210297) (gradient)TLC with UV or staining

X-ray Crystallography for Solid-State Structural Determination (for related compounds)

While a specific crystal structure for Ethyl 2-(4-fluorophenylthio)acetate is not prominently available in the literature, analysis of structurally related thiophene (B33073) and thioether derivatives via single-crystal X-ray diffraction provides significant insight into potential solid-state conformations and intermolecular interactions. researchgate.netresearchgate.net

Studies on various thiophene and benzothiophene (B83047) derivatives reveal that their crystal packing is often governed by a combination of weak intermolecular forces. nih.gov These can include:

Hydrogen Bonding: C—H⋯O hydrogen bonds are commonly observed, linking molecules into larger supramolecular assemblies. nih.gov

π–π Interactions: Stacking of the aromatic rings can contribute to the stability of the crystal lattice. nih.gov

Chalcogen Bonding: Non-covalent interactions involving the sulfur atom (e.g., S···N or S···S contacts) can play a crucial role in the cohesion of the crystal structure. acs.org

The conformation of these molecules in the solid state can also exhibit notable features, such as the planarity of the benzothiophene rings or specific dihedral angles between different ring systems within the molecule. nih.gov In some cases, phenomena like ring flip disorder have been observed. researchgate.net

Observed Solid-State Features in Related Sulfur-Containing Aromatics

Interaction / FeatureDescriptionReference
C—H⋯O Hydrogen BondsLinks molecules, often forming chains or layers. nih.gov
π–π StackingOccurs between aromatic rings, contributing to crystal stability. nih.gov
Chalcogen BondsDirectional non-covalent interactions involving sulfur (e.g., N···S). acs.org
Conformational AnglesSpecific dihedral angles between planar groups are established. nih.gov

In Situ and Operando Spectroscopy for Reaction Monitoring

Modern process development often employs in situ and operando spectroscopic techniques to monitor chemical reactions in real-time. These methods provide invaluable data on reaction kinetics, intermediate species, and mechanism, without the need for sampling. youtube.com

While specific studies detailing the in situ monitoring of the synthesis of Ethyl 2-(4-fluorophenylthio)acetate are not widely reported, the principles are directly applicable. The synthesis of thioethers, often achieved via S-alkylation of a thiol with an alkyl halide, can be tracked using these advanced methods. masterorganicchemistry.com

In Situ FTIR/ATR: Attenuated Total Reflectance (ATR) FTIR spectroscopy is particularly powerful for monitoring reactions in solution. youtube.com By inserting an ATR probe into the reaction vessel, one could theoretically monitor the synthesis of Ethyl 2-(4-fluorophenylthio)acetate from 4-fluorothiophenol (B130044) and an ethyl haloacetate. Key spectral changes would include the disappearance of the thiol S-H stretching band and the simultaneous appearance and growth of the characteristic ester C=O stretching band of the product.

In Situ NMR: For slower reactions, in situ NMR can provide highly detailed mechanistic information by tracking the concentration of reactants, intermediates, and products over time.

These techniques are crucial for optimizing reaction conditions (temperature, catalyst loading, addition rates) to maximize yield and minimize impurities. Furthermore, they can help elucidate complex reaction mechanisms, as demonstrated in studies on the photocyclization of aromatic thioethers. nih.gov

Emerging Research Perspectives and Future Directions

Discovery of Novel Synthetic Methodologies for Analogues and Derivatives

The core structure of ethyl 2-(4-fluorophenylthio)acetate, an aryl thioether, presents a versatile scaffold for the development of novel analogues and derivatives. Current research is actively exploring more efficient and greener synthetic routes to access these compounds. A significant area of focus is the use of palladium- and copper-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed cross-coupling of thioacetates with aryl halides has been described as a method to form thioarene products under mild conditions. nih.gov This approach is advantageous as thioacetate (B1230152) starting materials are readily available. nih.gov Another strategy involves the copper-catalyzed coupling of aryl halides and thioacetate in water, which offers an economical and highly efficient system. researchgate.net This method demonstrates tolerance to a wide array of functional groups. researchgate.net

Furthermore, researchers are investigating the use of thiol-free reagents to circumvent the use of malodorous and air-sensitive thiols. nih.gov One such method utilizes xanthates as thiol surrogates for the synthesis of alkyl aryl thioether derivatives under transition-metal-free and base-free conditions. nih.gov Visible-light-driven thioesterification of aryl halides with potassium thiocarboxylates represents another innovative, transition-metal-free approach, proceeding through an electron donor-acceptor (EDA) complex. acs.org These methodologies provide a foundation for creating a diverse library of ethyl 2-(4-fluorophenylthio)acetate analogues with varied substitution patterns on the aromatic ring and modifications to the acetate (B1210297) moiety.

Exploration of Undiscovered Reactivity Patterns and Chemical Reactivity Scopes

The chemical reactivity of ethyl 2-(4-fluorophenylthio)acetate is largely dictated by its constituent functional groups: the thioether linkage, the ester group, and the fluorinated aromatic ring. The thioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. evitachem.com The ester functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. evitachem.com

The aromatic ring, activated by the fluorine atom, can participate in nucleophilic aromatic substitution reactions. acs.org The fluorine substituent also influences the electronic properties of the molecule, which can be probed to understand its reactivity in various chemical transformations. The development of novel catalytic systems, such as those employing nickel for the carbonylation of thioacetates, opens up new avenues for reactivity. researchgate.net For instance, while aryl thioacetates were found to be incompatible with a nickel catalyst under certain conditions, alkyl thioacetates successfully underwent coupling with carbon monoxide and aryl iodides to produce aryl thioesters. researchgate.net The exploration of aryl radicals generated from precursors like diazonium salts also presents a modern strategy to functionalize the aromatic core of the molecule. rsc.org

Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalability

The principles of flow chemistry and continuous manufacturing offer significant advantages for the synthesis of ethyl 2-(4-fluorophenylthio)acetate and its derivatives, including improved efficiency, safety, scalability, and product quality. veranova.com Continuous processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced waste. veranova.com

The synthesis of related compounds, such as ethyl isocyanoacetate, has been successfully demonstrated in a telescoped continuous flow process. researchgate.netrsc.org This approach, where the product of one reaction is directly used as the substrate for the next without intermediate purification, is highly efficient. researchgate.netrsc.org Similarly, the synthesis of C-glycosyl acetates has been achieved via a tandem Wittig-Michael reaction in a continuous flow system, demonstrating superior yields compared to batch processes. nih.gov The direct synthesis of thioethers has also been adapted to continuous processes, where a feed mixture is passed through a stationary catalyst bed. google.com These examples highlight the potential for developing a scalable and automated continuous manufacturing process for ethyl 2-(4-fluorophenylthio)acetate, moving from laboratory-scale batch reactions to industrial production. google.com

Advanced Computational Design and Optimization of Related Functional Molecules

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for designing and optimizing functional molecules based on the ethyl 2-(4-fluorophenylthio)acetate scaffold. nih.gov DFT calculations can predict molecular structures, electronic properties, and reactivity, guiding the synthesis of new molecules with desired characteristics. acs.orgresearchgate.netcolab.ws For instance, DFT has been used to study the selective adsorption of organosulfur compounds, providing insights into the interactions between the sulfur-containing molecules and adsorbent surfaces. acs.orgresearchgate.net

By employing computational screening of virtual libraries generated from chemical fragments, researchers can identify promising molecular structures with specific spectral or biological properties before undertaking their synthesis. colab.ws This in silico approach significantly accelerates the discovery process. researchgate.net The Rosetta software has been used for the computational design of a fluorophore ligase, demonstrating the power of these methods in redesigning enzyme specificity. nih.gov Such computational tools can be applied to predict the properties of ethyl 2-(4-fluorophenylthio)acetate derivatives, optimizing them for specific applications in materials science or medicinal chemistry by fine-tuning their electronic and steric properties.

Potential for Applications as Building Blocks in Advanced Organic Materials and Catalysis

The structural features of ethyl 2-(4-fluorophenylthio)acetate make it a promising building block for the synthesis of advanced organic materials and catalysts. The presence of the thioether and fluorinated phenyl groups can impart desirable properties to larger molecular architectures. Aryl thioesters, which can be synthesized from thioacetates, are important intermediates in the biosynthesis of polyketides and nonribosomal polypeptides. researchgate.net

In materials science, related fluorinated ketoester building blocks are used in the synthesis of pyrimidine (B1678525) derivatives for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. ossila.com The ability of the thioether group to coordinate with metal centers suggests potential applications in catalysis. For example, thioether-containing ligands can be used to improve the stereoselectivity of catalytic reactions. ossila.com The development of bimetallic catalysts, such as Au-Pd/TiO2, for the oxidation of compounds like ethyl acetate highlights the role of catalyst design in environmental applications. mdpi.com The versatility of the C(sp2)-S bond formation methodologies allows for the incorporation of the 4-fluorophenylthio moiety into a wide range of complex molecules, opening up possibilities for new functional materials and catalysts. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-(4-fluorophenylthio)acetate, and what are the critical reaction parameters?

  • Methodology : The compound is synthesized via nucleophilic substitution using 4-fluorobenzenethiol and ethyl 4-chloroacetoacetate in the presence of triethylamine. Key parameters include stoichiometric control (1:1 molar ratio of thiol to chloroacetoacetate), reaction temperature (ambient to 60°C), and purification via flash column chromatography. Triethylamine acts as both a base and a catalyst, neutralizing HCl byproducts .
  • Data : Yield optimization studies report ~40% yield over two steps (alkylation followed by cyclization with hydrazine) .

Q. Which spectroscopic techniques are essential for characterizing Ethyl 2-(4-fluorophenylthio)acetate, and what key spectral features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.40–7.17 ppm for fluorophenyl groups) and thioether-linked methylene protons (δ 3.75 ppm). Carbon signals for the ester carbonyl appear at ~170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1707 cm⁻¹) and C-S (668 cm⁻¹) bonds confirm functional groups .
  • HPLC : Purity analysis using gradient elution (ACN:H₂O with 0.1% TFA) shows retention times of ~6.58 min (method A) and 7.48 min (method B) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure and conformational dynamics of Ethyl 2-(4-fluorophenylthio)acetate?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation in ethanol or DMSO.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. ORTEP-3 visualizes thermal ellipsoids and torsion angles (e.g., C-S-C-C dihedral angles) .
    • Example : In related fluorophenylthio derivatives, C–S bond lengths range from 1.76–1.82 Å, and fluorophenyl rings exhibit planar geometry with <1° deviation .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology :

  • Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, J-values for vicinal protons in the thioether group should align with crystallographic dihedral angles.
  • Density Functional Theory (DFT) : Optimize molecular geometry computationally (e.g., using Gaussian) to reconcile experimental and theoretical bond lengths/angles .
    • Case Study : Discrepancies in C=O bond lengths (IR vs. XRD) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. What pharmacological applications have been explored for derivatives of Ethyl 2-(4-fluorophenylthio)acetate, and how are activity assays designed?

  • Methodology :

  • Derivatization : Convert the ester to hydrazones or pyrazolones (e.g., 5-((4-fluorophenylthio)methyl)-1H-pyrazol-3(2H)-one) for antimicrobial or anti-aggregation studies .
  • Assays :
  • Antimicrobial Testing : Use microdilution methods (MIC determination) against S. aureus and E. coli.
  • SOD1 Inhibition : Monitor mutant SOD1-G93A aggregation in neuronal cell lines via fluorescence quenching .
    • Data : Pyrazolone derivatives show moderate activity (MIC = 32–64 µg/mL) against Gram-positive bacteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.